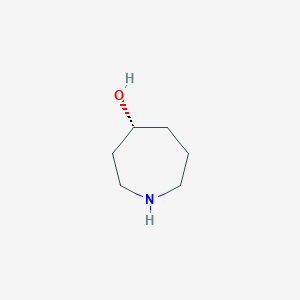

(R)-Azepan-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Azepan-4-ol typically involves the reduction of azepan-4-one. One common method is the enantioselective reduction using chiral catalysts. For instance, the reduction can be achieved using a chiral borane reagent in the presence of a chiral ligand, resulting in high enantioselectivity.

Industrial Production Methods: On an industrial scale, ®-Azepan-4-ol can be produced through catalytic hydrogenation of azepan-4-one. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The reaction conditions are optimized to achieve high yield and enantioselectivity.

Types of Reactions:

Oxidation: ®-Azepan-4-ol can undergo oxidation to form azepan-4-one. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield azepane.

Substitution: ®-Azepan-4-ol can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents include alkyl halides and sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Azepan-4-one.

Reduction: Azepane.

Substitution: Various substituted azepanes, depending on the reagent used.

Scientific Research Applications

Chemistry: ®-Azepan-4-ol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.

Biology: In biological research, ®-Azepan-4-ol is studied for its potential as a scaffold in drug design. Its ability to interact with biological targets in a stereospecific manner makes it a promising candidate for the development of new pharmaceuticals.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting the central nervous system. Its structure allows for the modulation of biological activity through structural modifications.

Industry: In the industrial sector, ®-Azepan-4-ol is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of ®-Azepan-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, influencing the activity of the target molecule. Additionally, the nitrogen atom in the azepane ring can participate in coordination with metal ions, further modulating its biological effects.

Comparison with Similar Compounds

Azepan-4-one: The ketone analog of ®-Azepan-4-ol, differing by the presence of a carbonyl group instead of a hydroxyl group.

Azepane: The fully reduced form of ®-Azepan-4-ol, lacking the hydroxyl group.

Piperidine: A six-membered nitrogen-containing heterocycle, similar in structure but with one less carbon atom.

Uniqueness: ®-Azepan-4-ol is unique due to its chiral nature and the presence of both a hydroxyl group and a nitrogen atom in a seven-membered ring

Biological Activity

(R)-Azepan-4-ol, a seven-membered nitrogen-containing heterocycle, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound serves as a scaffold for drug design, particularly targeting the central nervous system (CNS) and various biochemical pathways. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its chiral nature and contains a hydroxyl group attached to the azepane ring. Its molecular formula is C6H13NO, and it has been noted for its capability to form hydrogen bonds due to the hydroxyl group, which influences its interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can act as a chiral ligand , binding to active sites on enzymes and influencing their activity. This interaction can modulate various biochemical pathways, leading to significant biological effects.

Key Mechanisms:

- Hydrogen Bonding: The hydroxyl group enables the formation of hydrogen bonds with active sites of target molecules.

- Metal Coordination: The nitrogen atom in the azepane ring can coordinate with metal ions, further modulating biological effects.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various biological activities that make it a candidate for pharmacological research. Some notable applications include:

- CNS Drug Design: Its structural characteristics suggest potential applications in designing drugs targeting CNS disorders.

- Enzyme Inhibition: Studies have shown that derivatives of this compound can inhibit certain enzymes, such as human cytidine deaminase (hCDA), which is relevant in cancer therapy .

- Antimicrobial Properties: Preliminary studies indicate potential antimicrobial activity, although further research is necessary to confirm these findings.

Synthesis Methods

The synthesis of this compound has been explored through various methodologies, emphasizing its synthetic accessibility:

| Methodology | Description | Yield |

|---|---|---|

| Gold-Catalyzed Annulation | A two-step [5 + 2] annulation method has been developed for synthesizing azepan derivatives. | Generally high yields |

| Chiral Synthesis | Utilizes chiral building blocks for the production of enantiomerically pure compounds. | Varies by method |

These synthesis techniques highlight the versatility of this compound in organic synthesis and its potential for producing diverse derivatives for biological testing .

Case Studies

-

Inhibition of Human CDA:

A study evaluated modified nucleosides containing this compound derivatives as inhibitors of hCDA. The results indicated that while some derivatives exhibited inhibitory effects, their potency varied significantly between different stereoisomers . -

Pain Model Studies:

Investigations into pain models have explored the efficacy of compounds derived from this compound in alleviating pain symptoms in experimental setups, suggesting potential applications in pain management therapies .

Properties

IUPAC Name |

(4R)-azepan-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-6-2-1-4-7-5-3-6/h6-8H,1-5H2/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYGZQCMFANMFM-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CCNC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.